Gatifloxacin sesquihydrate

Multidrug-Resistant Tuberculosis Bacteriological Effectiveness Clinical Trial Comparison

Gatifloxacin sesquihydrate (CAS 180200-66-2) is the only hydrate engineered to overcome hemihydrate hygroscopic instability and poor disintegration, ensuring reproducible oral bioavailability. In MDR-TB trials, gatifloxacin regimens delivered 97.5% bacteriological effectiveness vs. 94.7% for moxifloxacin—with 8.4-fold lower adverse outcome odds. In ophthalmics, gatifloxacin 0.3% kills MRSA/MRSE faster than moxifloxacin 0.5%. ≥98% HPLC. Research use only.

Molecular Formula C38H50F2N6O11
Molecular Weight 804.8 g/mol
CAS No. 180200-66-2
Cat. No. B062382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGatifloxacin sesquihydrate
CAS180200-66-2
Synonyms1-cyclopropyl-1,4-dihydro-6-fluoro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
AM 1155
AM-1155
BMS 206584
BMS-206584
BMS206584
CG 5501
gatifloxacin
gatifloxacine
Tequin
Zyma
Molecular FormulaC38H50F2N6O11
Molecular Weight804.8 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O.O.O
InChIInChI=1S/2C19H22FN3O4.3H2O/c2*1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;;;/h2*7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);3*1H2
InChIKeyRMJMZKDEVNTXHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gatifloxacin Sesquihydrate CAS 180200-66-2: Scientific Identity and Procurement Baseline


Gatifloxacin sesquihydrate (CAS: 180200-66-2) is an 8-methoxy fluoroquinolone antibacterial agent, chemically designated as 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid sesquihydrate [1]. This specific hydrate form was developed to address critical deficiencies in earlier gatifloxacin hydrates. The compound is characterized by a molecular formula of C₁₉H₂₂FN₃O₄ · 1.5H₂O, a molecular weight of 402.42 g/mol, and a melting point range of 179.0 to 183.0 °C . As a research-grade material, it is typically supplied as a white to light yellow crystalline powder with a purity specification of ≥98% (HPLC) and solubility in DMSO (2 mg/mL, warmed) . Its primary mechanism involves dual inhibition of bacterial DNA gyrase and topoisomerase IV [2].

Why Gatifloxacin Sesquihydrate Cannot Be Interchanged with In-Class Fluoroquinolones: A Scientific Rationale


Substitution of gatifloxacin sesquihydrate with other fluoroquinolones, or even with different hydrate forms of gatifloxacin, introduces quantifiable risks in both research and pharmaceutical applications. In the context of multidrug-resistant tuberculosis (MDR-TB), a direct clinical comparison demonstrated that gatifloxacin-based regimens achieved superior bacteriological effectiveness compared to moxifloxacin- or levofloxacin-based regimens, a critical distinction for treatment protocol selection [1]. From a pharmaceutical manufacturing standpoint, the sesquihydrate form was specifically engineered to overcome the hygroscopic instability and poor tablet disintegration of the earlier hemihydrate form, which is essential for achieving reproducible oral bioavailability [2]. Furthermore, in ophthalmic applications, the kill-rate kinetics of commercial gatifloxacin 0.3% solution differ substantially from those of moxifloxacin 0.5% solution, impacting clinical decisions regarding postoperative infection prophylaxis [3]. Consequently, assuming functional equivalence among in-class compounds or different hydrates can lead to compromised experimental outcomes, failed formulation stability, or suboptimal therapeutic predictions. The evidence below quantifies these key differentiators.

Quantitative Evidence Guide: Gatifloxacin Sesquihydrate Differentiation vs. Key Comparators


Superior Bacteriological Effectiveness in MDR-TB Regimens vs. Moxifloxacin and Levofloxacin

In a retrospective study of prospectively collected data from 1530 MDR-TB patients, a gatifloxacin (GFX)-based shorter treatment regimen (STR) demonstrated superior bacteriological effectiveness (97.5%) compared to levofloxacin (LVX)-based (95.5%) and moxifloxacin (MFX)-based (94.7%) regimens. The odds of an adverse outcome were significantly higher for both LVX- and MFX-based regimens relative to GFX [1].

Multidrug-Resistant Tuberculosis Bacteriological Effectiveness Clinical Trial Comparison

Significantly Lower Odds of Adverse Bacteriological Outcome in MDR-TB vs. Moxifloxacin

The same MDR-TB study revealed a stark contrast in the risk of treatment failure or relapse. After adjusting for initial resistance, the odds of an adverse bacteriological outcome were 8.4-fold greater for patients on a moxifloxacin-based regimen compared to those on a gatifloxacin-based regimen. The levofloxacin-based regimen was also associated with a 4.5-fold greater odds of an adverse outcome relative to gatifloxacin [1].

Multidrug-Resistant Tuberculosis Adverse Outcome Odds Ratio Clinical Trial Comparison

Enhanced Physicochemical Stability and Dissolution Rate vs. Gatifloxacin Hemihydrate

The sesquihydrate crystalline form of gatifloxacin was specifically developed to address the pharmaceutical manufacturing challenges posed by the earlier hemihydrate form. Patent literature explicitly states that the sesquihydrate possesses "enhanced stability under varying conditions of humidity and superior disintegration and dissolution rates of tablets made therefrom" compared to the hemihydrate [1]. The hemihydrate was found to be hygroscopic and resulted in poor tablet disintegration and dissolution [2].

Pharmaceutical Formulation Solid-State Chemistry Hydrate Polymorphism

Superior Bioavailability vs. Gatifloxacin Pentahydrate in Oral Formulations

During clinical development, a switch to the more physically stable pentahydrate form was attempted. However, it was discovered that the pentahydrate was less bioavailable compared to the sesquihydrate form. This critical pharmacokinetic difference resulted in a switch back to the sesquihydrate form for the marketed oral tablet formulation (Tequin®) [1].

Pharmacokinetics Oral Bioavailability Formulation Development

Faster Bacterial Eradication in Ophthalmic Application vs. Moxifloxacin 0.5% Solution

An in vitro time-kill study comparing the commercial ophthalmic solutions of gatifloxacin 0.3% (containing 0.005% benzalkonium chloride) and moxifloxacin 0.5% (preservative-free) showed that gatifloxacin eradicated common ocular pathogens substantially faster. For instance, gatifloxacin 0.3% completely killed all tested MRSA, MRSE, and fluoroquinolone-resistant S. epidermidis isolates within 15 minutes. In contrast, moxifloxacin 0.5% failed to completely eradicate the majority of the tested strains within the 60-minute study period [1].

Ophthalmic Infection Bacterial Kill Rate Antimicrobial Activity

Validated Application Scenarios for Gatifloxacin Sesquihydrate Based on Quantitative Evidence


Core Fluoroquinolone Component in MDR-TB Treatment Research

Given the 8.4-fold lower odds of adverse outcome compared to moxifloxacin-based regimens and the absolute superiority in bacteriological effectiveness (97.5% vs. 94.7%), gatifloxacin sesquihydrate should be prioritized as the fluoroquinolone of choice in research protocols investigating optimized shorter treatment regimens (STRs) for multidrug-resistant tuberculosis [1]. Its procurement is justified for studies aiming to validate or improve upon these superior clinical outcomes.

Development of Robust Oral Solid Dosage Forms

For pharmaceutical development projects requiring a gatifloxacin oral tablet or capsule, the sesquihydrate form is the only scientifically validated hydrate. Its enhanced stability under humidity and superior disintegration/dissolution properties over the hemihydrate [2], combined with its proven higher bioavailability relative to the pentahydrate [3], make it the essential starting material for achieving reproducible product quality and predictable in-vivo performance. Substitution with other hydrates will introduce significant risk of manufacturing failure or bioequivalence issues.

Modeling Prophylaxis for Ocular Infections

Research focused on preventing postoperative ocular infections, such as endophthalmitis, should utilize gatifloxacin 0.3% ophthalmic solution based on its demonstrated faster kill rates against key pathogens, including MRSA and MRSE, compared to moxifloxacin 0.5% [4]. This evidence supports the selection of gatifloxacin sesquihydrate as the active ingredient in studies exploring optimal prophylactic regimens, where rapid bacterial eradication is a primary performance metric.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gatifloxacin sesquihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.